Welcome to the BenchChem Online Store!
molecular formula C8H9NO3 B1282642 3-Amino-5-methoxybenzoic acid CAS No. 74165-74-5

3-Amino-5-methoxybenzoic acid

Cat. No. B1282642
M. Wt: 167.16 g/mol
InChI Key: DBEMTZANGFGKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989454B2

Procedure details

3-Methoxy-5-nitrobenzoic acid (510 mg) was dissolved in 5 ml of ethanol and 10% Pd(C) (50 mg) was added. The resulting suspension was stirred under a hydrogen-filled balloon for 2 hours. Then the reaction mixture was filtered and concentrated to dryness. Isolated dark brown solid (480 mg) was used without further purification in the next step.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(C)
Quantity
50 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([N+:12]([O-])=O)[CH:11]=1)[C:6]([OH:8])=[O:7]>C(O)C>[NH2:12][C:10]1[CH:9]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[CH:11]=1)[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Pd(C)
Quantity
50 mg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred under a hydrogen-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
filled balloon for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: CALCULATEDPERCENTYIELD 111%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.